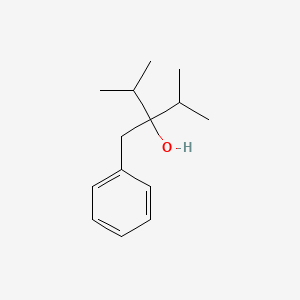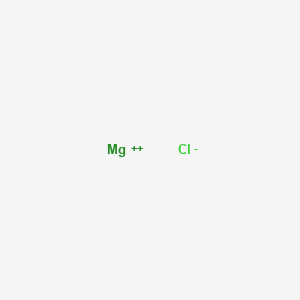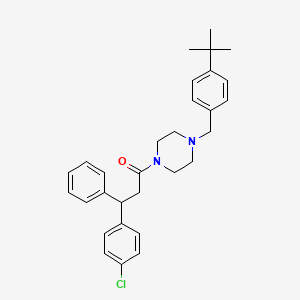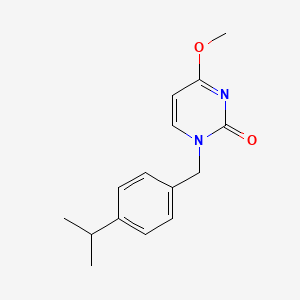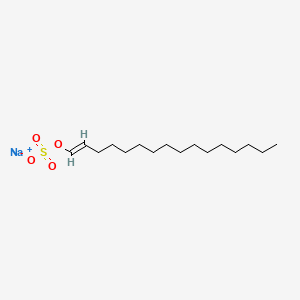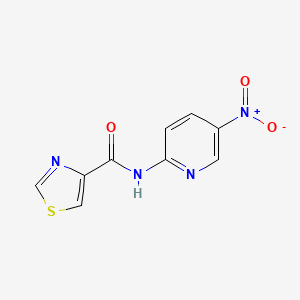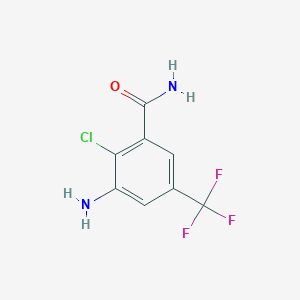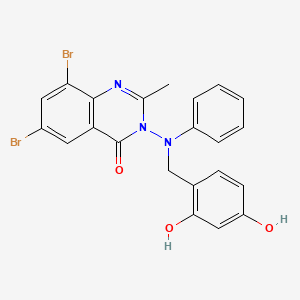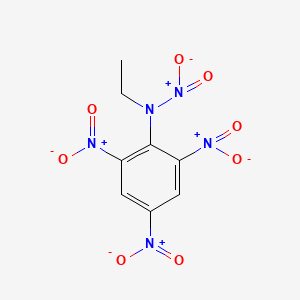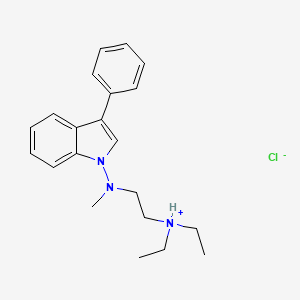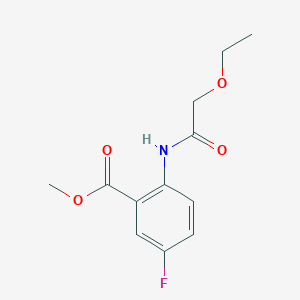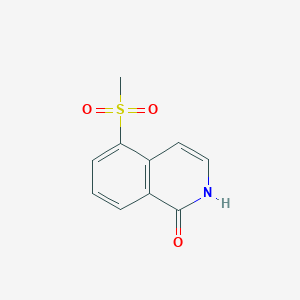
5-(methylsulfonyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfonyl)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of the methylsulfonyl group at the 5-position of the isoquinolinone ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(methylsulfonyl)isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reactions. For example, a Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization enables a facile and expeditious two-step synthesis of isoquinolin-1(2H)-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free methodologies, such as electro-oxidative intramolecular C-H amination, has emerged as a sustainable and environmentally friendly approach for the industrial synthesis of nitrogen-containing heterocycles .
Chemical Reactions Analysis
Types of Reactions: 5-(Methylsulfonyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in Diels-Alder reactions, where it forms [4+2] cycloadducts with maleimides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include rhodium catalysts, platinum catalysts, and aryliodonium salts. Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with aryliodonium salts can lead to selective arylation at the C4 or C8 position of the isoquinolinone scaffold .
Scientific Research Applications
5-(Methylsulfonyl)isoquinolin-1(2H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: It serves as a key intermediate in the development of biologically active compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(methylsulfonyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, certain isoquinolinone derivatives have been identified as potent inhibitors of tankyrase, an enzyme involved in the regulation of WNT signaling pathways. Inhibition of tankyrase activity has been shown to antagonize oncogenic WNT signaling, making these compounds potential candidates for anti-cancer therapy .
Comparison with Similar Compounds
- 3,4-Dihydro-5-[4-(1-piperidinyl)butoxyl]-1(2H)-isoquinolinone
- 2-Methyl-4-phenyl-1(2H)-isoquinolinone
- 3-Amino-2-benzyl-4-cyano-7-nitro-1(2H)-isoquinolinone
Comparison: Compared to other isoquinolinone derivatives, 5-(methylsulfonyl)isoquinolin-1(2H)-one is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of novel pharmaceuticals and functional materials.
Properties
CAS No. |
1184914-43-9 |
|---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
5-methylsulfonyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12) |
InChI Key |
HXFOOAHVZUPGTM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1C=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


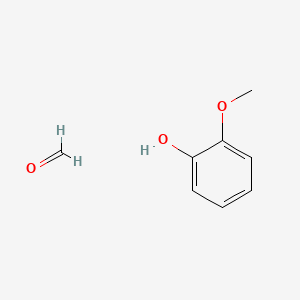
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
